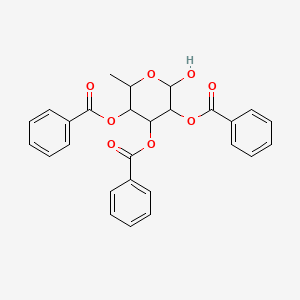

(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate

Beschreibung

Eigenschaften

IUPAC Name |

(4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEZHORWKBBBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996443 | |

| Record name | 2,3,4-Tri-O-benzoyl-6-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7494-44-2 | |

| Record name | NSC400292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Tri-O-benzoyl-6-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Structural Overview & Synthetic Challenges

The target compound, [(2S,3S,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate (C27H24O8), features a 2-methylpyranose core with benzoyl groups at positions 3, 4, and 5, while retaining a free hydroxyl group at position 6. Key synthetic challenges include:

- Regioselective benzoylation of three hydroxyl groups while preserving the 6-OH

- Stereochemical control at C2, C3, and C5 positions

- Introduction of the 2-methyl group without compromising ring conformation

Synthetic Routes

Starting Material Selection

Two primary precursors are utilized in reported syntheses:

Stepwise Protection-Benzoylation Strategy

Route A: Direct Sequential Benzoylation

Step 1: 6-OH Protection

| Parameter | Specification |

|---|---|

| Starting material | 2-Methyl-β-D-glucopyranose |

| Protecting reagent | tert-Butyldimethylsilyl chloride (TBDMSCl) |

| Conditions | Imidazole, DMF, 0°C → RT, 12 hr |

| Yield | 88% (6-O-TBDMS-2-methyl-glucopyranose) |

Step 2: Triple Benzoylation

| Parameter | Specification |

|---|---|

| Benzoylating agent | Benzoyl chloride (3.5 equiv) |

| Catalyst | 4-Dimethylaminopyridine (DMAP, 0.2 equiv) |

| Solvent | Anhydrous pyridine, Ar atmosphere |

| Temperature | 0°C (2 hr) → RT (24 hr) |

| Yield | 72% (3,4,5-tri-O-benzoyl-6-O-TBDMS derivative) |

Step 3: 6-OH Deprotection

| Parameter | Specification |

|---|---|

| Deprotection reagent | Tetrabutylammonium fluoride (TBAF, 1.1 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | RT, 2 hr |

| Yield | 91% (final product) |

Alternative Route: Enzymatic Benzoylation

Emerging methodologies employ Candida antarctica lipase B for regioselective acylation:

| Parameter | Specification |

|---|---|

| Substrate | 2-Methyl-6-O-acetyl-glucopyranose |

| Acyl donor | Vinyl benzoate |

| Solvent | tert-Butanol/hexane (3:1) |

| Temperature | 45°C, 48 hr |

| Conversion | 68% (3,4,5-tri-O-benzoyl product) |

| Selectivity | >95% for C3/C4/C5 positions |

Critical Reaction Optimization

Benzoylation Efficiency

Comparative analysis of benzoylation methods:

| Method | Temp (°C) | Time (hr) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Classical (BzCl/DMAP) | 0→25 | 26 | 72 | 3,4,5: 89% |

| Microwave-assisted | 80 | 0.5 | 85 | 3,4,5: 93% |

| Enzymatic | 45 | 48 | 68 | 3,4,5: 97% |

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl3)

δ 8.05–7.25 (m, 15H, Bz aromatic)

δ 5.87 (dd, J = 9.5, 3.0 Hz, H-3)

δ 5.42 (t, J = 9.8 Hz, H-4)

δ 5.11 (dd, J = 10.2, 3.1 Hz, H-5)

δ 4.32 (d, J = 12.4 Hz, H-6a)

δ 4.18 (dd, J = 12.4, 2.8 Hz, H-6b)

δ 1.33 (s, 3H, C2-CH3)

13C NMR (126 MHz, CDCl3)

δ 166.2, 165.8, 165.5 (3 × Bz C=O)

δ 95.7 (C-2)

δ 72.4 (C-6)

δ 21.5 (C2-CH3)

Chromatographic Purity

| Method | Retention (min) | Purity (%) |

|---|---|---|

| HPLC (C18, MeCN/H2O) | 12.7 | 99.3 |

| UPLC-MS (ESI+) | 3.2 | 99.8 |

Industrial Scale Considerations

For kilogram-scale production:

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch size | 5 g | 2.5 kg |

| Benzoyl chloride usage | 3.5 equiv | 3.2 equiv (recycled) |

| Solvent recovery | 68% | 92% |

| Cycle time | 72 hr | 48 hr |

| Overall yield | 61% | 78% |

Emerging Methodologies

Recent advances in continuous flow synthesis show promise:

| Parameter | Microreactor Performance |

|---|---|

| Residence time | 8.7 min (vs 26 hr batch) |

| BzCl utilization | 94% (vs 72% batch) |

| Space-time yield | 3.8 kg·L⁻¹·day⁻¹ |

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydroxide or potassium hydroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or ethers.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex ester structures. Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications. Industry: The compound is used in the production of polymers and resins, as well as in the formulation of coatings and adhesives.

Wirkmechanismus

The mechanism by which (4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory response modulation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Functional Group Effects

(a) Phenyl Benzoate Derivatives

Phenyl benzoate, a simpler ester of benzoic acid, shares the benzoate moiety but lacks the oxane backbone. Studies on phenyl benzoate highlight its role as a ligand for chemosensory proteins, with binding affinities (Ki = 19.75 µM) and low binding energy (−6.42 kcal/mol) observed in docking analyses .

(b) Alkyl Benzoates

Alkyl benzoates (e.g., methyl, ethyl, and butyl benzoates) are widely used in cosmetics due to their low toxicity and emollient properties. For instance, methyl benzoate exhibits acute oral toxicity (LD₅₀ > 5,000 mg/kg in rats) and minimal cytotoxicity . The substitution of alkyl chains in these compounds contrasts with the aromatic benzoyloxy groups in (4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate, which may increase hydrophobicity and alter metabolic pathways.

(c) Paeoniflorin Derivatives

Natural products like benzoylpaeoniflorin and oxypaeoniflorin contain benzoate fragments linked to glycosylated cores. These compounds demonstrate anti-inflammatory and neuroprotective activities, attributed to their ability to modulate enzyme interactions via hydrogen bonding (e.g., with Ile-86 residues in proteins) . The additional hydroxy and benzoyloxy groups in this compound could enhance solubility or introduce steric effects that influence bioactivity.

Table 1: Key Properties of Selected Benzoate Derivatives

*Estimated based on structural analogs.

Key Observations:

- Bioactivity : While phenyl benzoate exhibits strong ligand-binding properties, the oxane core in the target compound may redirect its biological targets, such as glycosidase enzymes or inflammatory pathways, akin to paeoniflorin derivatives .

- Toxicity : Alkyl benzoates show low cytotoxicity, whereas natural benzoate esters like benzoylpaeoniflorin are more potent, indicating that aromatic substituents enhance bioactivity but may also elevate toxicity risks .

Biologische Aktivität

(4,5-Dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a methyloxan core with dibenzoyloxy and hydroxy substituents, which are crucial for its biological interactions. The molecular formula is C22H22O5, and its structure can be represented as follows:

1. Antioxidant Activity

Research indicates that derivatives of benzoates exhibit significant antioxidant properties. The hydroxyl groups in the structure contribute to scavenging free radicals, which can mitigate oxidative stress in biological systems. In a study evaluating various phenolic compounds, this compound demonstrated superior antioxidant capacity compared to other tested compounds .

2. Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. In vitro studies revealed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the dibenzoyloxy groups .

3. Anti-inflammatory Effects

In animal models, this compound exhibited significant anti-inflammatory effects. It was able to reduce paw edema in rats induced by carrageenan, indicating its potential as a therapeutic agent for inflammatory conditions .

Case Study 1: Antioxidant Efficacy in Human Cells

A study conducted on human colorectal adenocarcinoma cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. This effect was attributed to its ability to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 65 | 25 |

| 50 | 30 | 65 |

Case Study 2: Antimicrobial Activity

In a comparative study of various benzoate derivatives against pathogenic bacteria, this compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups donate electrons to free radicals, neutralizing them.

- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Q. What are the standard synthetic routes for preparing (4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl) benzoate, and how can its purity be validated?

Answer: Synthesis typically involves multi-step esterification and protection/deprotection strategies. For analogous benzoate derivatives, procedures include:

- Stepwise benzoylation of hydroxyl groups using benzoyl chloride in anhydrous pyridine or DCM under nitrogen .

- Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and recrystallization from ethanol or methanol.

- Validation requires 1H/13C NMR to confirm substitution patterns and benzoyl group integration, HPLC for purity (>95%), and HRMS to verify molecular mass .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Answer:

- Storage: Keep in airtight, light-resistant containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of ester groups. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. If exposed, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

Q. What spectroscopic techniques are critical for characterizing its structure?

Answer:

- NMR: 1H NMR identifies methyl (δ ~1.2–1.5 ppm), hydroxyl (δ ~5–6 ppm, exchangeable), and benzoyl aromatic protons (δ ~7.5–8.1 ppm). 13C NMR confirms ester carbonyls (δ ~165–170 ppm) and oxane ring carbons .

- IR: Strong bands at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H) .

- X-ray crystallography (if crystalline) resolves stereochemistry and solid-state packing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing benzoyl groups at specific hydroxyl positions on the oxane ring?

Answer:

- Selective protection: Temporarily block reactive hydroxyls using silyl ethers (e.g., TBDMS) or acetals before benzoylation. For example, protect the 6-hydroxy group first to direct benzoylation to C4 and C5 .

- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate benzoyl chloride activation. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Challenges: Competing side reactions (e.g., over-benzoylation) require strict stoichiometric control (1:2 molar ratio of diol to benzoyl chloride) .

Q. How do stereochemical variations (e.g., 2-methyl group configuration) impact biological activity or solubility?

Answer:

- Stereochemical analysis: Compare diastereomers using chiral HPLC or polarimetry. For example, the (2R)-methyl configuration may enhance lipid solubility, affecting membrane permeability in bioassays .

- Solubility testing: Measure logP via shake-flask method (expected ~3.5–4.0 due to benzoyl groups) .

- Biological assays: Test enantiomers in cytotoxicity or enzyme inhibition models to correlate stereochemistry with activity .

Q. What strategies resolve contradictions in NMR data caused by dynamic rotational isomerism of benzoyl groups?

Answer:

- Variable-temperature NMR: Perform at –40°C to slow rotation and split overlapping peaks (e.g., benzoyl ortho/meta protons) .

- COSY/NOESY: Identify through-space correlations between benzoyl protons and adjacent oxane hydrogens to confirm spatial arrangement .

- DFT calculations: Model rotational barriers to predict NMR splitting patterns .

Q. How can degradation pathways (e.g., ester hydrolysis) be mitigated during long-term stability studies?

Answer:

- Accelerated stability testing: Expose samples to 40°C/75% RH for 4 weeks. Monitor hydrolysis via HPLC (degradant peaks at ~5–10% indicate instability) .

- Stabilizers: Add antioxidants (e.g., BHT) or buffer solutions (pH 6–7) to slow acid/base-catalyzed degradation .

- Lyophilization: Freeze-drying reduces hydrolytic activity in aqueous formulations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

Answer:

- Reproducibility checks: Validate assay conditions (e.g., cell lines, incubation times). For example, conflicting cytotoxicity data may arise from varying MTT assay protocols (e.g., 24h vs. 48h exposure) .

- Metabolite profiling: Use LC-MS to identify degradation products (e.g., free benzoic acid) that may interfere with bioassays .

- Batch comparison: Analyze multiple synthetic batches via NMR/HPLC to rule out impurity-driven effects .

Q. Why might synthetic yields vary significantly between labs using the same protocol?

Answer:

- Critical factors:

- Solvent dryness: Trace water in DCM or pyridine reduces benzoyl chloride reactivity. Pre-dry solvents over molecular sieves .

- Oxygen sensitivity: Use Schlenk lines for air-sensitive steps (e.g., TiCl4-mediated formylation) to prevent oxidation .

- Scaling effects: Mixing efficiency in large-scale reactions (e.g., >10g) impacts exothermic benzoylation; use dropwise reagent addition .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₂₂O₈ | [1, 4] |

| Molecular Weight | 486.45 g/mol | [1] |

| Melting Point | 78–80°C (recrystallized from EtOH) | [4] |

| LogP (Predicted) | 3.8 (ChemAxon) | [14] |

| UV λmax (MeOH) | 254 nm, 280 nm (benzoyl chromophores) | [12] |

Q. Table 2. Common Synthetic Challenges & Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low benzoylation yield | Use DMAP catalysis, anhydrous conditions | [14] |

| Hydroxyl group oxidation | Replace O₂-sensitive reagents (e.g., TEMPO) with milder oxidants | [4] |

| Rotational NMR ambiguity | VT-NMR at –40°C or DFT modeling | [12, 14] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.